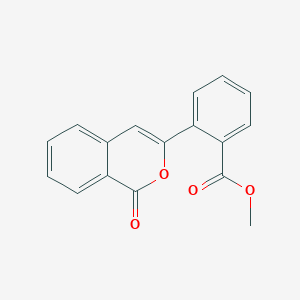

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate

Beschreibung

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate is a synthetic organic compound featuring a benzoate ester core conjugated with a 1-oxo-1H-2-benzopyran (isocoumarin) moiety. This structure combines a methyl ester group at the benzoate position and a fused bicyclic system (benzopyranone), which may confer unique physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

967-45-3 |

|---|---|

Molekularformel |

C17H12O4 |

Molekulargewicht |

280.27 g/mol |

IUPAC-Name |

methyl 2-(1-oxoisochromen-3-yl)benzoate |

InChI |

InChI=1S/C17H12O4/c1-20-16(18)14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)17(19)21-15/h2-10H,1H3 |

InChI-Schlüssel |

QHZBCYQGOQIODP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-formylchromone with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

The compound has garnered attention for its potential biological activities:

-

Antimicrobial Activity : Studies indicate that methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate exhibits antimicrobial properties against several pathogens. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacteria Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. In vitro assays have reported IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.

Medicine

Research into the medicinal applications of methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate is ongoing:

- Therapeutic Agent : The compound's potential as a therapeutic agent is being explored for treating various diseases, particularly cancers and infections. Its ability to modulate specific cellular pathways makes it a candidate for drug development.

Industry

In industrial applications, methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate is utilized in the development of new materials, especially in the synthesis of dyes and pigments due to its vibrant color properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate against various bacterial strains. The results confirmed its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on MCF7 breast cancer cells revealed that treatment with this compound induced apoptosis via activation of caspase pathways. The reported IC50 was approximately 30 µM, highlighting its anticancer potential.

Case Study 3: Antioxidant Properties

A study assessing the antioxidant capacity found that methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate significantly reduced lipid peroxidation in human fibroblast cells with an IC50 value of 25 µM, suggesting strong antioxidant activity compared to standard antioxidants.

Wirkmechanismus

The mechanism of action of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its benzopyranone-ester hybrid structure. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Systems: The target compound’s benzopyranone ring differs from the quinoline () and pyrimidine () systems in analogs. Benzopyranones are associated with anti-inflammatory and antioxidant activities, whereas pyrimidine-sulfonylureas () exhibit herbicidal activity via acetolactate synthase (ALS) inhibition . Quinoline-piperazine derivatives () are optimized for bioactivity through halogenation, which enhances lipophilicity and target binding .

Methyl Ester: Common to all compounds, this group enhances solubility and serves as a synthetic handle for further derivatization .

Synthetic Routes :

- The target compound’s synthesis likely involves esterification and cyclization steps, analogous to methods in , where methyl benzoate intermediates are deprotected using BBr₃ .

- Piperazine-linked compounds () are synthesized via nucleophilic acyl substitution, emphasizing the versatility of benzoate esters in forming pharmacophores .

Spectroscopic and Analytical Characterization

Comparative spectroscopic data highlight structural distinctions:

- 1H NMR: Quinoline derivatives () show aromatic proton shifts at δ 7.5–8.5 ppm, whereas the target’s benzopyranone protons may resonate upfield (δ 6.5–7.5 ppm) due to conjugation effects.

- HRMS: Molecular ion peaks for C1–C7 () range from m/z 450–550, consistent with their larger piperazine-quinoline frameworks. The target compound’s molecular weight is expected to be lower (~300–350 g/mol) .

Biologische Aktivität

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate, also known as a benzopyran derivative, exhibits a range of biological activities that have garnered interest in pharmacological research. This article aims to summarize the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate has the molecular formula and features a benzopyran moiety that is known for its diverse biological properties. The compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.

1. Antioxidant Activity

Benzopyran derivatives, including methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate, have demonstrated notable antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain coumarin derivatives exhibit protective effects against oxidative damage in various cell lines .

2. Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities. It is believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In vitro studies have reported that methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate has shown antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies, suggesting its potential use in developing new antimicrobial agents .

4. Anticancer Potential

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various pathways, including caspase activation .

The biological activities of methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate can be attributed to its interaction with specific molecular targets:

| Target | Effect |

|---|---|

| NF-kB Pathway | Inhibition of pro-inflammatory cytokine release |

| Caspases | Induction of apoptosis |

| Free Radicals | Scavenging activity |

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate:

- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, underscoring its potential as a therapeutic agent against oxidative damage .

- Anti-inflammatory Research : In an experimental model of inflammation, methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate was shown to lower levels of inflammatory mediators such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

- Anticancer Investigation : A recent investigation highlighted the ability of this compound to inhibit the growth of various cancer cell lines, with a focus on its mechanism involving apoptosis induction through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.